2-Naphthol-D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

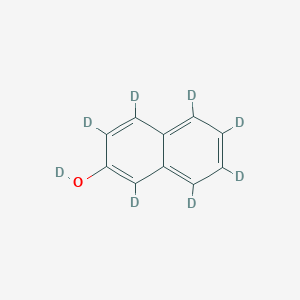

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-GZORGGLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Naphthol-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Naphthol-D8, a deuterated analog of 2-naphthol, widely utilized as an internal standard in analytical chemistry. This document details its chemical and physical properties, outlines a key experimental protocol for its application, and presents visual representations of relevant biological pathways and analytical workflows.

Core Properties of this compound

This compound is a stable isotope-labeled version of 2-naphthol, where seven hydrogen atoms on the naphthalene ring and the hydrogen atom of the hydroxyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods, as it is chemically identical to the analyte but has a different mass-to-charge ratio.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, 2-Naphthol.

| Property | This compound | 2-Naphthol |

| Synonyms | This compound, Naphthalen-2-ol-d8, Beta-naphthol-d8 | 2-Hydroxynaphthalene, β-Naphthol |

| CAS Number | 78832-61-8 | 135-19-3 |

| Molecular Formula | C₁₀D₈O | C₁₀H₈O |

| Molecular Weight | 152.22 g/mol | 144.17 g/mol |

| Appearance | Dark Brown Solid[1] | White, lustrous, bulky leaflets or white powder[2] |

| Purity | ≥98% (isotopic) | - |

| Solubility | Slightly soluble in DMSO and Methanol[1] | Soluble in simple alcohols, ethers, and chloroform |

| Storage | 2-8°C[1] | Room temperature |

Spectroscopic Data

| Spectroscopic Technique | 2-Naphthol (Unlabeled) | Expected for this compound |

| ¹H NMR | Aromatic protons: ~7.1-7.8 ppm; Hydroxyl proton: variable | The aromatic proton signals will be absent. A broad singlet for the residual proton in the hydroxyl group might be observed depending on the deuteration level and solvent. |

| ¹³C NMR | Aromatic carbons: ~109-154 ppm | The chemical shifts of the carbon atoms will be very similar to the unlabeled compound, but the signals for deuterated carbons will be triplets due to C-D coupling and will have a lower intensity. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 144 | Molecular Ion (M⁺): m/z 152. The fragmentation pattern will be similar, but fragments containing deuterium will have a higher mass. |

| Infrared (IR) Spectroscopy | O-H stretch: ~3200-3600 cm⁻¹ (broad); C-H (aromatic) stretch: ~3050 cm⁻¹; C=C (aromatic) stretch: ~1500-1600 cm⁻¹ | O-D stretch: ~2400 cm⁻¹ (broad); C-D (aromatic) stretch: ~2250 cm⁻¹; C=C (aromatic) stretch will remain in a similar region. |

Experimental Protocol: Quantification of Naphthalene Metabolites in Urine using this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of naphthalene metabolites in urine by gas chromatography-mass spectrometry (GC-MS)[3]. This compound serves as an excellent internal standard for the quantification of 2-naphthol.

Materials and Reagents

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Ascorbic acid solution

-

Sodium acetate buffer (pH 5.0)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Urine samples

Preparation of Internal Standard Stock and Spiking Solutions

-

Stock Solution: Accurately weigh approximately 0.5 mg of this compound and dissolve it in a 5 mL volumetric flask with methanol.

-

Spiking Solution: Dilute the stock solution with a mixture of methanol and water to achieve a final concentration of approximately 3.5 mg/L.

Sample Preparation

-

Thaw frozen urine samples to room temperature and mix thoroughly.

-

To a 2 mL aliquot of urine, add 150 µL of freshly prepared ascorbic acid solution and 50 µL of the this compound internal standard spiking solution.

-

Add 1 mL of sodium acetate buffer and vortex the sample.

-

For hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase, vortex, and incubate at 37°C for 16 hours.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

-

Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash the cartridge with ultrapure water and then with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elution: Elute the analytes and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

Derivatization and GC-MS Analysis

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) derivatives of the naphthols.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., ZB-5ms)

-

Carrier Gas: Helium

-

Injector Temperature: 280°C

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Ions to Monitor: Monitor characteristic ions for the TMS derivatives of 2-naphthol and this compound.

-

Visualizations

Naphthalene Metabolic Pathway

The following diagram illustrates the metabolic pathway of naphthalene in the body, leading to the formation of 1-naphthol and 2-naphthol, which are then conjugated for excretion.

Caption: Metabolic conversion of naphthalene to excretable conjugates.

Experimental Workflow for Urine Analysis

This diagram outlines the key steps in the analytical procedure for quantifying naphthalene metabolites in urine using this compound as an internal standard.

References

An In-depth Technical Guide to the Core Chemical Properties of 2-Naphthol-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Naphthol-D8, a deuterated analog of 2-Naphthol. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in mass spectrometry-based applications. This document outlines its core properties, synthesis, and common applications, with a focus on its role as an internal standard.

Core Chemical and Physical Properties

This compound shares very similar physicochemical properties with its non-deuterated counterpart, 2-Naphthol. The primary difference lies in its increased molecular weight due to the substitution of hydrogen atoms with deuterium. This mass difference is the basis for its utility as an internal standard in quantitative analysis.

Table 1: Physical and Chemical Properties of this compound and 2-Naphthol

| Property | This compound | 2-Naphthol |

| Molecular Formula | C₁₀D₈O[1] | C₁₀H₈O[2] |

| Molecular Weight | 152.22 g/mol [1] | 144.17 g/mol [2] |

| Appearance | Dark Brown Solid[1] | White, lustrous, bulky leaflets or white powder[3] |

| Melting Point | Not explicitly reported; expected to be very similar to 2-Naphthol. | 121-123 °C[4] |

| Boiling Point | Not explicitly reported; expected to be very similar to 2-Naphthol. | 285-286 °C[3] |

| Solubility | Slightly soluble in DMSO, Methanol[1] | Soluble in simple alcohols, ethers, and chloroform[4] |

| Storage Conditions | Store at 2-8°C[1] | Stable under recommended storage conditions[3] |

| CAS Number | 78832-61-8 | 135-19-3 |

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of 2-Naphthol. A common method for deuterating aromatic compounds is through an acid- or base-catalyzed hydrogen-deuterium exchange reaction in the presence of a deuterium source, such as deuterium oxide (D₂O), under elevated temperatures and pressures.

A representative synthesis can be adapted from the flow synthesis method developed for deuterated 1-Naphthol[1]. This method utilizes a flow-type microwave reactor, which offers high reaction and heating efficiencies.

Experimental Protocol: Flow Synthesis of Deuterated Naphthols

-

Reaction Setup : A solution of 2-Naphthol in an organic solvent (e.g., ethyl acetate) and deuterium oxide (D₂O) are continuously fed into a flow-type microwave reactor. The reaction tube within the reactor is packed with a platinum-on-alumina catalyst.

-

Reaction Conditions : The mixture is heated using microwave irradiation to a specified temperature (e.g., 200°C) under pressure (e.g., 2 MPa) to facilitate the H-D exchange reaction.

-

Separation and Collection : After the reaction, the mixture is cooled to room temperature. The organic and aqueous layers are then separated using a liquid-liquid separator. The organic layer, containing the deuterated 2-Naphthol, is collected.

-

Purification : The collected organic solution is further purified, for example by column chromatography, to isolate the this compound.

Caption: Synthesis workflow for this compound.

Application as an Internal Standard in Analytical Chemistry

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The known concentration of the deuterated standard added to a sample allows for accurate quantification of the non-deuterated analyte by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 2-Naphthol in a Sample using GC-MS with this compound as an Internal Standard

-

Sample Preparation : A known amount of the sample is taken, and a precise volume of a standard solution of this compound is added.

-

Extraction : The analyte and the internal standard are extracted from the sample matrix using an appropriate solvent.

-

Derivatization (Optional but common for GC-MS) : The hydroxyl groups of both 2-Naphthol and this compound are often derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.

-

GC-MS Analysis : The extracted and derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.

-

Quantification : The concentration of 2-Naphthol in the original sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard and relating this ratio to a calibration curve.

Caption: Use of this compound in a quantitative workflow.

Signaling Pathways and Biological Activity

Currently, there is no documented evidence of this compound being directly involved in specific signaling pathways or possessing unique biological activities beyond those of its non-deuterated counterpart. Its utility in a research context is primarily as an analytical tool rather than a biologically active agent itself. The biological effects of 2-Naphthol have been studied, and it is known to have antiseptic and anthelmintic properties[1]. However, these are generally attributed to the unlabeled molecule.

Conclusion

This compound is a crucial analytical reagent for researchers and scientists in various fields, including environmental analysis, drug metabolism studies, and pharmaceutical quality control. Its core chemical properties, particularly its mass difference from the native compound, make it an excellent internal standard for accurate and precise quantification. The synthesis of this compound is achievable through established deuteration methods, and its application in analytical workflows is a standard and reliable practice. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

An In-Depth Technical Guide to 2-Naphthol-D8: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthol-d8, a deuterated analog of 2-Naphthol. This document details its molecular properties, provides illustrative experimental protocols for its synthesis and use, and explores its relevance in metabolic studies and analytical applications.

Core Quantitative Data

A summary of the key molecular and physical properties of this compound and its non-deuterated counterpart, 2-Naphthol, is presented below for easy comparison.

| Property | This compound | 2-Naphthol |

| Molecular Formula | C₁₀D₇HO | C₁₀H₈O |

| Molecular Weight | 152.22 g/mol [1] | 144.17 g/mol [2][3][4][5] |

| CAS Number | 78832-61-8 | 135-19-3[3][4][5] |

| Appearance | White to tan solid | Colorless or occasionally yellow crystalline solid[6] |

| Melting Point | Not specified | 121-123 °C[6] |

| Boiling Point | Not specified | 285 °C[6] |

| Solubility | Slightly soluble in DMSO and Methanol | Soluble in simple alcohols, ethers, and chloroform[6] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Metabolic Significance and Signaling Pathways

2-Naphthol is a significant metabolite of naphthalene, a common polycyclic aromatic hydrocarbon. The metabolism of naphthalene is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[7][8] The initial step involves the oxidation of naphthalene to form naphthalene-1,2-oxide. This reactive epoxide intermediate can then undergo several transformations, including rearrangement to 1-naphthol and 2-naphthol.[7][9] 2-Naphthol can be further metabolized through conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion from the body.[10]

The use of this compound as an internal standard in metabolic studies allows for the precise quantification of endogenously produced 2-Naphthol, aiding in toxicological and pharmacokinetic research.[11][12]

References

- 1. Class 12 Chemistry To Prepare A Sample Of 2 Naphthol Aniline Experiment [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. testbook.com [testbook.com]

- 4. Sciencemadness Discussion Board - Preparation of 2-naphthol aniline dye - Aniline yellow- Azo dye - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scribd.com [scribd.com]

- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 7. scialert.net [scialert.net]

- 8. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. series.publisso.de [series.publisso.de]

An In-Depth Technical Guide to the Isotopic Enrichment of 2-Naphthol-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment analysis of 2-Naphthol-D8. Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical research, particularly in metabolic studies, as internal standards for mass spectrometry-based quantification, and for enhancing the pharmacokinetic profiles of drug candidates. This document details the synthetic pathways, experimental protocols, and analytical techniques used to produce and characterize high-purity this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through hydrogen-deuterium (H/D) exchange reactions on unlabeled 2-naphthol. This process can be catalyzed by either acid or base in the presence of a deuterium source, typically deuterium oxide (D₂O).

Acid-Catalyzed H/D Exchange

Acid-catalyzed H/D exchange promotes the deuteration of the aromatic rings of 2-naphthol. The mechanism involves the electrophilic substitution of hydrogen with deuterium.

Experimental Protocol: Acid-Catalyzed Deuteration of 2-Naphthol

-

Materials: 2-Naphthol, Deuterium Oxide (D₂O, 99.8 atom % D), Deuterated Sulfuric Acid (D₂SO₄, 98 wt. % in D₂O).

-

Procedure:

-

In a sealed reaction vessel, dissolve 2-naphthol in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Heat the reaction mixture at a temperature range of 120-150°C for 24-48 hours. The progress of the reaction should be monitored by NMR spectroscopy to determine the extent of deuteration.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate).

-

Extract the deuterated 2-naphthol using an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Base-Catalyzed H/D Exchange

Base-catalyzed H/D exchange can also be employed for the deuteration of 2-naphthol. This method is particularly effective for exchanging the acidic hydroxyl proton and can also facilitate deuteration of the aromatic ring, especially at elevated temperatures.

Experimental Protocol: Base-Catalyzed Deuteration of 2-Naphthol

-

Materials: 2-Naphthol, Deuterium Oxide (D₂O, 99.8 atom % D), Sodium Deuteroxide (NaOD, 40 wt. % in D₂O).

-

Procedure:

-

Dissolve 2-naphthol in an excess of deuterium oxide in a pressure-rated reaction vessel.

-

Add a catalytic amount of sodium deuteroxide solution.

-

Heat the mixture to 150-180°C for 48-72 hours. Monitor the reaction progress by NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated 2-naphthol.

-

Filter the precipitate, wash with cold D₂O, and dry under vacuum to obtain this compound.

-

Diagram of the General H/D Exchange Process for 2-Naphthol Synthesis

Caption: General workflow for the synthesis of this compound via H/D exchange.

Isotopic Enrichment Analysis

The determination of isotopic enrichment is critical to ensure the quality and utility of this compound. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the positions and extent of deuteration. By comparing the ¹H NMR spectrum of the deuterated compound with that of the unlabeled 2-naphthol, the percentage of deuterium incorporation at each proton position can be calculated by the reduction in the integral of the corresponding proton signal. For highly deuterated compounds, ²H (Deuterium) NMR can be used to directly observe the deuterium signals.

Experimental Protocol: NMR Analysis of this compound Isotopic Enrichment

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). Add a known amount of an internal standard with a signal in a clear region of the spectrum.

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum of the sample.

-

Integrate the residual proton signals corresponding to the aromatic and hydroxyl protons of 2-naphthol.

-

Compare the integrals of the residual proton signals to the integral of the internal standard.

-

Calculate the percentage of deuteration at each position using the following formula: % Deuteration = (1 - (Integral_deuterated / Integral_unlabeled)) * 100

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum of the sample.

-

The presence of signals corresponding to the different deuterium positions confirms deuteration. The relative integrals can provide information on the distribution of deuterium.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall isotopic enrichment and the distribution of different deuterated species (e.g., D8, D7, D6, etc.). High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks.

Experimental Protocol: Mass Spectrometry Analysis of this compound Isotopic Purity

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Analysis:

-

Acquire the mass spectrum of the sample, focusing on the molecular ion region.

-

Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc., where M is the mass of the unlabeled compound).

-

Correct the observed peak intensities for the natural isotopic abundance of carbon-13.

-

Calculate the percentage of each deuterated species (D₀ to D₈) from the corrected peak intensities.

-

The overall isotopic enrichment is typically reported as the percentage of the desired D₈ species.

-

An In-depth Technical Guide to the Core Characteristics of Deuterated 2-Naphthol

This guide provides a comprehensive overview of the essential characteristics of deuterated 2-Naphthol, with a particular focus on 2-Naphthol-d7. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document details the physicochemical properties, spectroscopic data, relevant experimental protocols, and the mechanistic implications of deuterium substitution.

Physicochemical Properties

Deuterated 2-Naphthol, specifically 2-Naphthol-d7, is a stable isotope-labeled version of 2-Naphthol where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium. This substitution imparts a higher molecular weight and subtle changes in physicochemical properties compared to the unlabeled compound, which are critical for its use as an internal standard in mass spectrometry-based analyses and for probing reaction mechanisms through the kinetic isotope effect.

Below is a summary of the key physical and chemical properties for both 2-Naphthol-d7 and its non-deuterated analog for comparison.

Table 1: Physical and Chemical Properties of 2-Naphthol-d7

| Property | Value | Reference |

| Chemical Name | 2-Naphthalen-1,3,4,5,6,7,8-d7-ol | [1] |

| Synonyms | 2-Naphthol (ring-D7) | [1] |

| CAS Number | 78832-54-9 | [2][3][4] |

| Molecular Formula | C₁₀D₇HO | [3][4] |

| Molecular Weight | 151.21 g/mol | [2][3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 120-122 °C | [2][3][4] |

| Boiling Point | 285-286 °C | [2][3][4] |

| Isotopic Purity | ≥97 atom % D | [3][4] |

| Mass Shift | M+7 | [3][4] |

Table 2: Physical and Chemical Properties of 2-Naphthol (for comparison)

| Property | Value | Reference |

| Chemical Name | 2-Naphthol | [5] |

| CAS Number | 135-19-3 | [6] |

| Molecular Formula | C₁₀H₈O | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 121–123 °C | [5] |

| Boiling Point | 285-286 °C | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [5] |

| Density | 1.17 g/cm³ | [5] |

| Flash Point | 153 °C (closed cup) | [7] |

Spectroscopic Characteristics

The spectroscopic properties of deuterated 2-Naphthol are fundamental to its identification and quantification. The primary differences compared to unlabeled 2-Naphthol are observed in NMR and Mass Spectrometry.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of 2-Naphthol-d7, the aromatic signals corresponding to the seven deuterated positions on the naphthalene ring will be absent. The only remaining signals would be from the hydroxyl proton (unless exchanged with a deuterated solvent) and any residual non-deuterated positions. The use of a deuterated solvent like DMSO-d₆ is common for observing the hydroxyl proton. The addition of D₂O to the NMR sample will cause the hydroxyl proton signal to disappear due to H-D exchange, which can be used to confirm its assignment.[8]

-

¹³C NMR: The carbon-13 NMR spectrum of 2-Naphthol-d7 will show signals for all ten carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound (isotopic shift).[9] Deuterated compounds are often used to aid in the assignment of carbon signals in complex aromatic systems.[10]

Table 3: Representative ¹³C NMR Chemical Shifts for 2-Naphthol in CDCl₃

| Carbon Position | Chemical Shift (ppm) |

| C1 | ~109.5 |

| C2 | ~153.2 |

| C3 | ~117.7 |

| C4 | ~129.9 |

| C4a | ~127.8 |

| C5 | ~126.3 |

| C6 | ~123.6 |

| C7 | ~128.9 |

| C8 | ~126.5 |

| C8a | ~134.6 |

Note: These are approximate values for the non-deuterated compound; slight variations are expected for the deuterated analog.

2.2. Mass Spectrometry (MS)

In mass spectrometry, 2-Naphthol-d7 will exhibit a molecular ion peak that is 7 mass units higher than that of unlabeled 2-Naphthol. This distinct mass shift allows it to be used effectively as an internal standard for the quantification of 2-Naphthol in complex matrices. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing deuterium atoms will have correspondingly higher m/z values. Common fragmentation pathways for naphthols include the loss of CO and the formation of stable aromatic ions.

Experimental Protocols

3.1. Synthesis of Deuterated 2-Naphthol

While specific, detailed protocols for the synthesis of 2-Naphthol-d7 are not widely published in open literature, general methods for the deuteration of aromatic compounds can be applied.

Method 1: High-Temperature H/D Exchange

This method involves the direct exchange of hydrogen for deuterium at elevated temperatures and pressures.

-

Reactants: 2-Naphthol, Deuterium Oxide (D₂O), and an optional acid or base catalyst (e.g., DCl or NaOD).

-

Apparatus: A high-pressure batch reactor (autoclave).

-

Procedure:

-

2-Naphthol is mixed with an excess of D₂O in the reactor.

-

A catalyst can be added to facilitate the exchange.

-

The reactor is sealed and heated to temperatures in the range of 200-450 °C.[11]

-

The reaction is maintained at high pressure for several hours to allow for complete H/D exchange on the aromatic ring.

-

After cooling, the product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is dried and the solvent is evaporated to yield the crude deuterated 2-Naphthol.

-

Method 2: Synthesis from Deuterated Precursors

This method involves a multi-step synthesis starting from a deuterated precursor, such as deuterated naphthalene.

-

Step 1: Sulfonation of Deuterated Naphthalene: Deuterated naphthalene is reacted with sulfuric acid at elevated temperatures (around 160 °C) to produce deuterated naphthalene-2-sulfonic acid.[12]

-

Step 2: Caustic Fusion: The resulting deuterated naphthalene-2-sulfonic acid is fused with molten sodium hydroxide or potassium hydroxide at high temperatures (300-320 °C).[6][12]

-

Step 3: Acidification: The reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the deuterated 2-Naphthol.

3.2. Purification

The crude deuterated 2-Naphthol can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system is one in which the deuterated 2-Naphthol is soluble at high temperatures but sparingly soluble at low temperatures. Aliphatic or alicyclic hydrocarbons like n-heptane or cyclohexane, optionally mixed with a co-solvent like toluene, can be effective.[13]

-

Procedure:

-

The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

3.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for the analysis of naphthols in biological samples.

-

Sample Preparation and Derivatization:

-

For analysis in aqueous samples, an extraction step (e.g., liquid-liquid extraction with hexane or pentane) is performed.[14]

-

The hydroxyl group of 2-Naphthol is often derivatized to improve its chromatographic properties and thermal stability. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) or acetic anhydride.[6][14]

-

The sample is heated with the derivatizing agent to ensure complete reaction.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Injector Temperature: Typically 250 °C.[6]

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C and ramping to 300 °C.[6]

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Applications in Mechanistic Studies: The Kinetic Isotope Effect

The primary application of deuterated 2-Naphthol in mechanistic studies is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes.[15]

Because deuterium is twice as heavy as hydrogen, the C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this C-H bond is the rate-determining step of a reaction, substituting the hydrogen with deuterium will cause a significant decrease in the reaction rate.[16] This is known as a primary kinetic isotope effect and can provide strong evidence for the proposed reaction mechanism.[17] For example, in oxidation reactions of 2-Naphthol, deuteration at specific positions on the ring can help determine if the initial attack of an oxidant involves the cleavage of a C-H bond.[18]

Visualizations

Caption: General synthetic routes to deuterated 2-Naphthol.

Caption: Analytical workflow for deuterated 2-Naphthol using GC-MS.

Caption: Energy profile illustrating the kinetic isotope effect.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 5. series.publisso.de [series.publisso.de]

- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved Fill in the tables for 2-naphthol. 'H NMR | Chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Naphthol-1,3,4,5,6,7,8-d7 97 atom % D | 78832-54-9 [sigmaaldrich.com]

- 12. google.com [google.com]

- 13. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 17. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Naphthol-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Naphthol-D8 (CAS No. 78832-61-8), a deuterated analog of 2-Naphthol. This document is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in analytical chemistry.

Introduction

This compound is the deuterium-labeled form of 2-Naphthol, a metabolite of naphthalene.[1][2] In this compound, hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods without significantly altering its chemical properties.[3] 2-Naphthol itself is a widely used intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and perfumes.[4][5] The deuterated version is particularly crucial for tracing metabolic pathways and quantifying the unlabeled compound in complex biological matrices.[6]

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. For comparative purposes, the properties of its non-deuterated counterpart, 2-Naphthol, are also included.

General and Molecular Properties

This table outlines the fundamental identifiers and molecular characteristics of this compound.

| Property | Value | Citation(s) |

| IUPAC Name | 1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene | [][8] |

| Synonyms | 2-Naphthol D8, naphthalen-2-ol-d8, beta-naphthol-d8 | [][9] |

| CAS Number | 78832-61-8 | [9][10] |

| Molecular Formula | C₁₀D₈O or C₁₀D₇OD | [2][][9] |

| Molecular Weight | 152.22 g/mol | [][9][10] |

| Exact Mass | 152.1077 Da | [8] |

| Isotopic Enrichment | ≥98 atom % D | [][9][11] |

| Chemical Purity | ≥98% | [][11] |

| Unlabeled CAS Number | 135-19-3 (2-Naphthol) | [9][11] |

Physicochemical Data: A Comparative Analysis

Direct experimental data for properties such as melting and boiling points of this compound are not widely published. However, a comparison with unlabeled 2-Naphthol and the related deuterated compound, Naphthalene-D8, provides valuable context. Isotopic substitution typically has a minor effect on these physical constants.

| Property | This compound | 2-Naphthol (Unlabeled) | Naphthalene-D8 (for reference) | Citation(s) |

| Appearance | Dark Brown Solid, White-Tan Solid | Colorless crystalline solid | Powder | [4][5][][12][13] |

| Melting Point | Data not available | 121 to 123 °C | 80-82 °C | [5][13] |

| Boiling Point | Data not available | 285 °C | 218 °C | [5][13] |

| Solubility | Slightly soluble in DMSO, Methanol | Soluble in alcohols, ethers, chloroform | Data not available | [5][] |

| Storage Conditions | Store at 2-8°C or Room Temperature | Stable under recommended conditions | Room Temperature | [4][][9][13] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are proprietary to manufacturers, this section outlines the standard methodologies used for the characterization of such isotopically labeled compounds.

Synthesis and Purification

The synthesis of deuterated aromatic compounds can be complex. A general approach involves H/D exchange reactions on the parent molecule or a precursor.[3] For instance, the traditional production of 2-Naphthol involves the sulfonation of naphthalene followed by cleavage in molten sodium hydroxide.[5][14] A deuterated analog could potentially be synthesized using deuterated reagents in a similar pathway.

Caption: General workflow for the synthesis of this compound.

Purification Protocol:

-

Recrystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, water).

-

The solution is allowed to cool slowly, promoting the formation of pure crystals.

-

The purified crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of this compound are confirmed using standard analytical techniques.

Caption: Standard workflow for the analytical characterization of this compound.

Methodologies:

-

Mass Spectrometry (MS): Used to confirm the molecular weight (152.22 g/mol ) and determine the level of deuterium incorporation by analyzing the mass-to-charge ratio.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The absence or significant reduction of signals in the ¹H NMR spectrum, coupled with the presence of corresponding signals in the ²H NMR spectrum, confirms deuteration.[16]

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

Biological Context and Relevance

2-Naphthol is a known metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH). The metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[1][2] Understanding this pathway is critical in toxicology and drug metabolism studies.

Caption: Simplified metabolic conversion of Naphthalene to Naphthols.

The use of this compound as an internal standard allows for the precise quantification of biologically formed 2-Naphthol, helping to assess exposure to naphthalene and study the activity of CYP enzymes.[2]

Conclusion

This compound is a critical analytical tool for researchers in toxicology, pharmacology, and environmental science. Its physical properties, characterized by high isotopic enrichment and chemical purity, make it an ideal internal standard for quantitative analysis. The methodologies for its characterization are well-established, ensuring reliable and reproducible results for professionals in drug development and scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 6. Deuterated Compounds [simsonpharma.com]

- 8. This compound | CAS 78832-61-8 | LGC Standards [lgcstandards.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | CAS 78832-61-8 | LGC Standards [lgcstandards.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Naphthalene-d8 D 99atom , = 98 CP 1146-65-2 [sigmaaldrich.com]

- 14. prepchem.com [prepchem.com]

- 15. Naphthalene-D8 [webbook.nist.gov]

- 16. chemrxiv.org [chemrxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-Naphthol-d8

This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated analog of 2-Naphthol. Given the limited direct data on the deuterated form, this guide leverages data from its non-deuterated counterpart, 2-Naphthol, to provide a robust understanding of its solubility characteristics. This information is critical for applications in analytical chemistry, particularly as an internal standard in metabolic studies and environmental monitoring.

Physicochemical Properties

This compound is a stable isotope-labeled form of 2-Naphthol. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, making it an ideal internal standard for the quantification of 2-Naphthol.

| Property | Value | Source |

| Molecular Formula | C₁₀D₈O | [] |

| Molecular Weight | 152.22 g/mol | [] |

| Appearance | Dark Brown Solid | [] |

| Purity | 98% atom D | [] |

Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the literature. However, qualitative data indicates its solubility profile. For a more comprehensive understanding, the well-documented solubility of the unlabeled 2-Naphthol is presented as a close proxy. The substitution of hydrogen with deuterium is not expected to significantly alter the solubility in most organic solvents, although minor effects on aqueous solubility may be observed.

Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [] |

| Methanol | Slightly soluble | [] |

Quantitative Solubility of 2-Naphthol (Unlabeled)

The following table summarizes the quantitative solubility of 2-Naphthol in various solvents. This data provides a strong reference for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 6.9 | 0.0355 g / 100 g | [2] |

| Water | 20 | 0.06416 g / 100 g | [2] |

| Water | 20 | 1 g/L | |

| Water | 25 | 755 mg/L | [3] |

| Water | 38.7 | 0.1304 g / 100 g | [2] |

| Water | 80 | 0.6733 g / 100 g | [2] |

| Ethanol | 25 | 12.5 g / 100 g | [2] |

| Diethyl Ether | 25 | 76.9 g / 100 g | [2] |

| Benzene | 25 | 4.12 g / 100 g | [2] |

| Carbon Tetrachloride | 25 | 0.444 g / 100 g | [2] |

| Chloroform | - | Soluble | [3][4] |

| Glycerol | - | Soluble | [3] |

| Alkaline Solutions | - | Soluble | [3] |

Experimental Protocols

General Protocol for Solubility Determination (Polythermal Method)

This protocol is adapted from methodologies used for determining the solubility of organic compounds and can be applied to this compound.[5]

-

Sample Preparation: Accurately weigh a known amount of this compound and add it to a sealed vial containing a precise volume of the desired solvent.

-

Equilibration: Place the vial in a temperature-controlled shaker bath.

-

Heating and Dissolution: Gradually increase the temperature of the bath at a controlled rate (e.g., 0.5 K/min) while continuously stirring or shaking the vial.

-

Visual Observation: Visually monitor the vial for the complete dissolution of the solid. The temperature at which the last solid particles disappear is recorded as the dissolution temperature.

-

Data Collection: Repeat the measurement with different solute concentrations to construct a solubility curve as a function of temperature.

-

Confirmation: To ensure that no solvent-mediated phase transformation has occurred, the solution can be cooled to allow for recrystallization, and the solid phase can be analyzed using techniques like Powder X-ray Diffraction (PXRD).

Protocol for Preparation of a Standard Stock Solution

This protocol outlines the preparation of a standard solution of this compound, which can be used as an internal standard for quantitative analysis.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

-

Dissolution: Transfer the weighed solid to a volumetric flask of a suitable size (e.g., 10 mL).

-

Solvent Addition: Add a small amount of a suitable solvent in which this compound is readily soluble (e.g., methanol) to dissolve the solid completely. Gentle warming or sonication can be used to aid dissolution.[6][7]

-

Dilution: Once the solid is completely dissolved, dilute the solution to the mark with the same solvent.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Store the stock solution in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C) to prevent degradation and solvent evaporation.[6][7]

Visualizations

Metabolic Pathway of Naphthalene

2-Naphthol is a known metabolite of naphthalene.[6] The following diagram illustrates this metabolic conversion and the role of this compound in its detection.

References

- 2. 2-naphthol [chemister.ru]

- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

2-Naphthol-D8: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and metabolic profile of 2-Naphthol-D8. Given the limited availability of specific safety data for the deuterated form, this document leverages the comprehensive information available for its non-deuterated analogue, 2-Naphthol, which is considered a reliable proxy for assessing its toxicological and safety characteristics. All quantitative data has been summarized for clarity, and key procedural workflows are visualized to ensure safe laboratory practices.

Core Safety and Physical Data

The safety profile of this compound is primarily derived from the data available for 2-Naphthol. The deuteration is not expected to significantly alter the chemical's primary hazards.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 78832-61-8 | LGC Standards[1] |

| Molecular Formula | C₁₀D₈O | LGC Standards[1] |

| Molecular Weight | 152.22 g/mol | CDN Isotopes[2] |

| Appearance | White to tan solid | CymitQuimica[3] |

| Melting Point | 121-123 °C | Wikipedia[4] |

| Boiling Point | 285 °C | Wikipedia[4] |

| Solubility in Water | 0.74 g/L | Wikipedia[4] |

| log Pow (Octanol/Water) | 2.01 - 2.84 | European Chemicals Agency[5] |

Toxicological Data (for 2-Naphthol)

| Endpoint | Value | Species | Route | Source |

| LD50 (Oral) | 1320 mg/kg | Rat | Oral | European Chemicals Agency[5] |

| LC50 (Inhalation) | > 0.9 mg/L | Rat | Inhalation | European Chemicals Agency |

Hazard Identification and Classification

2-Naphthol is classified as harmful if swallowed or inhaled and is very toxic to aquatic life.[6] The GHS hazard statements for 2-Naphthol are:

Signal Word: Warning[7]

Experimental Protocols and Handling

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The data presented is based on standardized OECD guidelines for chemical safety testing performed on 2-Naphthol.

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust.[6] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] The compound is light-sensitive and should be protected from light.[8]

Spill Management Workflow

In the event of a spill, the following workflow should be initiated to ensure safety and proper cleanup.

Metabolic Pathway

The metabolism of 2-Naphthol primarily occurs in the liver and involves two main phases. Phase I metabolism is mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.

Phase I Metabolism

Naphthalene, the parent compound, is metabolized by cytochrome P450 enzymes, with CYP3A4 being particularly effective in producing 2-Naphthol.[1] 2-Naphthol itself can undergo further hydroxylation to form dihydroxynaphthalenes.[1]

Phase II Conjugation

The primary routes for Phase II metabolism of 2-Naphthol are glucuronidation and sulfation.[9] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[5][10]

Conclusion

This guide provides essential safety and handling information for this compound for use by researchers and professionals in drug development. By understanding the physical properties, toxicological data, and metabolic pathways, users can handle this compound safely and effectively in a laboratory setting. Adherence to the outlined safety protocols and spill management procedures is critical to minimize risk.

References

- 1. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Naphthol (HMDB0012322) [hmdb.ca]

- 3. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of 2-naphthol sulphotransferase and its endogenous substrate adenosine 3'-phosphate 5'-phosphosulphate in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Naphthol metabolism and metabolite transport in the isolated guinea pig mucosa: further evidence for compartmentation of intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation - Wikipedia [en.wikipedia.org]

Technical Guide to 2-Naphthol-D8 for Researchers and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Naphthol-D8, a deuterated analog of 2-naphthol, for its application in research, particularly in the fields of drug metabolism and analytical chemistry. This document outlines its commercial availability, key specifications, and detailed experimental protocols for its use as an internal standard.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers. The following tables summarize the key quantitative data for their products, facilitating easy comparison for procurement.

Table 1: General Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pharmaffiliates | 78832-61-8 | C₁₀D₈O | 152.22 |

| C/D/N Isotopes | 78832-61-8 | C₁₀D₇OD | 152.22 |

| BOC Sciences | 78832-61-8 | C₁₀D₈O | 152.22 |

| MedchemExpress | 78832-61-8 | C₁₀D₈O | 152.22 |

| LGC Standards | 78832-61-8 | Not Specified | 152.1077 |

| Adva Tech Group Inc. | Not Specified | Not Specified | Not Specified |

Table 2: Purity and Isotopic Enrichment

| Supplier | Purity | Isotopic Enrichment (atom % D) |

| Pharmaffiliates | High Purity | Not Specified |

| C/D/N Isotopes | Not Specified | 98 |

| BOC Sciences | 98% | 98 |

| MedchemExpress | Not Specified | Not Specified |

| LGC Standards | min 98% Chemical Purity | 98 |

| Adva Tech Group Inc. | >95% (HPLC) | Not Specified |

Table 3: Physical and Storage Information

| Supplier | Appearance | Solubility | Storage Conditions |

| Pharmaffiliates | Not Specified | Not Specified | Not Specified |

| C/D/N Isotopes | Not Specified | Not Specified | Room temperature |

| BOC Sciences | Dark Brown Solid | Slightly soluble in DMSO, Methanol | 2-8°C |

| MedchemExpress | Not Specified | Not Specified | Room temperature in continental US |

| LGC Standards | Not Specified | Not Specified | Not Specified |

| Adva Tech Group Inc. | Not Specified | Not Specified | Ambient |

Application in Metabolite Quantification: An Experimental Protocol

This compound is primarily utilized as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of naphthalene metabolites in biological samples.[1] The following is a detailed experimental protocol adapted from a validated method for the analysis of naphthols in urine using a deuterated internal standard.[1] While the original protocol specifies the use of 2-Naphthol-D7, the procedure is directly applicable for this compound.

Objective: To quantify the concentration of 1-naphthol and 2-naphthol in human urine samples using this compound as an internal standard.

Materials:

-

This compound

-

Urine samples

-

β-glucuronidase/arylsulfatase enzyme solution

-

Sodium acetate buffer (pH 5)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Organic solvents (methanol, acetonitrile, n-hexane)

-

GC-MS/MS system

Procedure:

-

Sample Preparation and Spiking:

-

Thaw frozen urine samples and mix thoroughly.

-

To a 2 mL aliquot of each urine sample, add a known concentration of the this compound internal standard solution.

-

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by washing with methanol followed by water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 30% acetonitrile) to remove interferences.[2]

-

Elute the analytes and the internal standard with an appropriate organic solvent (e.g., methanol).[2]

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add the derivatizing agent (e.g., BSTFA + 1% TMCS) to the dried residue.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of the naphthols and the internal standard.

-

-

GC-MS/MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS/MS system.

-

Gas Chromatography (GC) Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Carrier Gas: Helium

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 195°C at 5°C/min, then ramp to 300°C at 30°C/min, and hold for 15 min.[1]

-

-

Mass Spectrometry (MS/MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for the TMS derivatives of 1-naphthol, 2-naphthol, and this compound.

-

-

-

Quantification:

-

Create a calibration curve by analyzing standards containing known concentrations of 1-naphthol and 2-naphthol with a constant concentration of the this compound internal standard.

-

Calculate the concentration of the naphthol metabolites in the urine samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

-

Naphthalene Metabolism and the Role of 2-Naphthol

2-Naphthol is a key metabolite of naphthalene.[2][3][4] The metabolic pathway involves the oxidation of naphthalene by cytochrome P450 enzymes to form naphthalene-1,2-oxide. This epoxide can then undergo several transformations, including rearrangement to 1-naphthol and 2-naphthol, enzymatic hydration to a dihydrodiol, and conjugation with glutathione. The resulting naphthols are then typically conjugated with glucuronic acid or sulfate before being excreted in the urine.[5][6][7]

The following diagram illustrates the metabolic pathway of naphthalene.

Synthesis of 2-Naphthol

The following diagram outlines the general workflow for the synthesis of 2-naphthol.

References

- 1. series.publisso.de [series.publisso.de]

- 2. ejom.journals.ekb.eg [ejom.journals.ekb.eg]

- 3. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Naphthol - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Naphthol-D8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Naphthol-D8, a deuterated analog of 2-Naphthol, for its application in research settings. It covers cost considerations, primary uses, detailed experimental protocols, and relevant metabolic pathways, offering a comprehensive resource for scientists engaged in toxicology, environmental science, and pharmaceutical development.

Cost of this compound for Research Purposes

The cost of this compound (CAS No: 78832-61-8) varies by supplier, quantity, and isotopic purity. For research and development purposes, it is typically sold in milligram to gram quantities. The following table summarizes pricing from various suppliers to aid in budgeting and procurement. Prices are listed in their original currency and converted to USD for comparison (conversion rates as of November 2025).

| Supplier | Quantity | Purity | Price (Original Currency) | Approximate Price (USD) |

| Adva Tech Group Inc. | 10 mg | >95% | $73.31 | $73.31 |

| C/D/N Isotopes Inc. | 250 mg | 98 atom % D | CA$476.00 | $380.00 |

| C/D/N Isotopes Inc. | 500 mg | 98 atom % D | CA$793.00 | $633.00 |

| CymitQuimica | 250 mg | 98 atom % D | €605.00 | $655.00 |

| CymitQuimica | 500 mg | 98 atom % D | €1,008.00 | $1,090.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers should request quotes from suppliers for the most current information.[1][2][3]

Key Research Applications

This compound, also known as β-Naphthol-D8, is the deuterium-labeled form of 2-Naphthol.[][5] Its primary utility in research stems from the mass difference introduced by the deuterium atoms, making it an ideal internal standard for mass spectrometry-based analytical methods.

-

Metabolic Studies: 2-Naphthol is a well-established metabolite of naphthalene, a common polycyclic aromatic hydrocarbon (PAH).[5][6][7] The metabolism is primarily catalyzed by cytochrome P450 (CYP) isozymes.[5] Therefore, this compound is crucial for tracing and quantifying naphthalene metabolism in toxicological and environmental exposure studies.[8][9]

-

Pharmacokinetics: Stable heavy isotopes are widely incorporated into drug molecules as tracers to quantify their metabolic fate during drug development.[5] Deuteration can sometimes alter the pharmacokinetic profiles of drugs, a property that can be investigated using labeled compounds like this compound.[5]

-

Environmental Monitoring: Naphthalene and its derivatives are environmental contaminants found in crude oil, coal tar, and as byproducts of combustion.[9][10] Analytical methods using this compound as an internal standard allow for the precise and accurate quantification of 2-Naphthol in environmental samples like water and soil.[11]

-

Biomonitoring: Detection of 2-Naphthol in urine is a biomarker for exposure to naphthalene from sources like pesticides, mothballs, and tobacco smoke.[8][9] Quantitative analysis using isotope dilution mass spectrometry with this compound ensures high accuracy in assessing human exposure levels.

Metabolic Pathway of Naphthalene

Naphthalene undergoes metabolic activation in the body, primarily via the Cytochrome P450 enzyme system, to form various metabolites, including 2-Naphthol. This metabolite is then further processed through Phase II conjugation reactions (sulfation and glucuronidation) to facilitate its excretion.[12] This pathway is a critical step in the detoxification and elimination of PAHs.

Experimental Protocols

The use of this compound as an internal standard is central to the accurate quantification of 2-Naphthol in complex matrices. Below are detailed methodologies for its application in biological sample analysis.

Protocol: Quantification of 2-Naphthol in Urine by GC-MS

This protocol is adapted from established methods for determining naphthalene metabolites in urine and is ideal for biomonitoring studies.[11] It involves enzymatic deconjugation, solid-phase extraction (SPE) for cleanup and concentration, and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Methodology:

-

Sample Preparation:

-

To a 2 mL urine sample, add an antioxidant such as ascorbic acid.

-

Spike the sample with a known concentration of this compound internal standard solution (e.g., 3.5 mg/L).[11]

-

Add a buffer solution (e.g., sodium acetate) to adjust the pH for optimal enzyme activity.

-

-

Enzymatic Hydrolysis:

-

Add β-glucuronidase/arylsulfatase enzyme to the buffered urine sample.

-

Incubate the mixture (e.g., at 37°C for several hours or overnight) to hydrolyze the glucuronide and sulfate conjugates, releasing free 2-Naphthol.[11]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a water/organic solvent mixture to remove interferences.

-

Elute the analytes (2-Naphthol and this compound) with a suitable organic solvent like ethanol or methanol.[10]

-

-

Derivatization (Silylation):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups of the naphthols into their more volatile trimethylsilyl (TMS) ethers.[11]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the analytes on a suitable capillary column (e.g., DB-5ms).

-

Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) to detect and quantify the characteristic ions of the TMS-derivatives of 2-Naphthol and the internal standard this compound.[11]

-

-

Quantification:

-

Calculate the concentration of 2-Naphthol in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix (e.g., pooled urine).[11]

-

Protocol: Quantification of 2-Naphthol in Fluids by HPLC-Fluorescence

This method is suitable for environmental or geothermal fluids and leverages the native fluorescence of naphthols for sensitive detection.[10]

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 2-Naphthol and this compound (if used for recovery checks) in a suitable solvent like ethanol.

-

Create a series of calibration standards by diluting the stock solution in the same matrix as the samples (e.g., saline solution or HPLC-grade water).[10]

-

-

Sample Preparation & SPE:

-

For samples with low concentrations, perform a solid-phase extraction as described in the GC-MS protocol to concentrate the analytes. The Discovery-C18 cartridge has been shown to be effective.[10]

-

Elute the analytes with ethanol.

-

-

Chromatographic Separation:

-

Fluorescence Detection:

-

Set the fluorescence detector to the optimal excitation and emission wavelengths for 2-Naphthol (e.g., Excitation: 227 nm, Emission: 355 nm).

-

Monitor the chromatogram for the peaks corresponding to 2-Naphthol.

-

-

Quantification:

-

Identify and integrate the peak for 2-Naphthol based on its retention time compared to a known standard.

-

Construct a calibration curve by plotting the peak area versus concentration for the prepared standards.

-

Determine the concentration of 2-Naphthol in the unknown samples from the calibration curve.

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. advatechgroup.com [advatechgroup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Human Metabolome Database: Showing metabocard for 2-Naphthol (HMDB0012322) [hmdb.ca]

- 9. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. series.publisso.de [series.publisso.de]

- 12. 2-Naphthol metabolism and metabolite transport in the isolated guinea pig mucosa: further evidence for compartmentation of intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scientific Applications of Deuterated Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged as invaluable tools across a spectrum of scientific disciplines. This subtle isotopic substitution, while seemingly minor, can profoundly influence a molecule's physicochemical properties, leading to significant advantages in drug development, mechanistic studies, and analytical sciences. The primary driver behind these effects is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to slower reaction rates when this bond is cleaved in the rate-determining step of a reaction. This guide provides a comprehensive overview of the core applications of deuterated compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Applications of Deuterated Compounds

The utility of deuterated compounds in science is multifaceted, with three principal applications standing out:

-

Drug Discovery and Development: Deuteration can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles. By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be slowed down. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency and improved safety profile.[1][2][3]

-

Internal Standards in Analytical Chemistry: Deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS).[4][5] Their chemical and physical properties are nearly identical to their non-deuterated (protiated) counterparts, ensuring they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. This leads to highly accurate and precise quantification of the analyte of interest.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are indispensable in NMR spectroscopy. The deuterium nucleus resonates at a different frequency than protons, thus avoiding overwhelming solvent signals that would otherwise obscure the signals from the analyte.[6][7] This allows for clear and unambiguous spectral interpretation, which is crucial for structure elucidation and molecular characterization.

Quantitative Data on the Impact of Deuteration

The strategic incorporation of deuterium into drug molecules can lead to significant improvements in their pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for several deuterated drugs compared to their non-deuterated analogs.

| Drug/Analog Pair | Parameter | Deuterated Value | Non-deuterated Value | Fold Change | Reference(s) |

| Deutetrabenazine vs. Tetrabenazine | Half-life (t½) of active metabolites (α+β-HTBZ) | 8.6 - 9.4 hours | 4.5 - 4.8 hours | ~2 | [5][8][9][10] |

| Total exposure (AUC) of active metabolites | 542 ng·hr/mL | 261 ng·hr/mL | ~2.1 | [5][8] | |

| Maximum concentration (Cmax) of active metabolites | 74.6 ng/mL | 61.6 ng/mL | ~1.2 | [5] | |

| d9-Methadone vs. Methadone (in mice) | Area under the curve (AUC) | Increased | - | 5.7 | [6][11] |

| Maximum concentration (Cmax) | Increased | - | 4.4 | [6][11] | |

| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~0.19 | [6][11] | |

| CTP-656 (Deuterated Ivacaftor) vs. Ivacaftor | Half-life (t½) | 15.9 hours | - | - | [12][13] |

| In vitro t½ in CYP3A4 Supersomes | 8.1 min | 5.5 min | 1.47 | [13] | |

| d3-Enzalutamide vs. Enzalutamide (in rats) | In vitro intrinsic clearance (CLint) in rat liver microsomes | 49.7% lower | - | ~0.5 | [14] |

| In vitro intrinsic clearance (CLint) in human liver microsomes | 72.9% lower | - | ~0.27 | [14] | |

| In vivo AUC (oral administration) | 102% higher | - | 2.02 | [14] | |

| In vivo Cmax (oral administration) | 35% higher | - | 1.35 | [14] | |

| Deucravacitinib (de novo deuterated) | Half-life (t½) | 8 - 15 hours | N/A | N/A | [1][15] |

| Time to maximum concentration (Tmax) | 1.0 - 2.3 hours | N/A | N/A | [1][4][15] |

Experimental Protocols

In Vitro Metabolic Stability Assay of a Deuterated Compound Using Liver Microsomes

This protocol outlines the steps to assess the metabolic stability of a deuterated compound compared to its non-deuterated counterpart using human liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis)

-

Incubator/shaking water bath set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

In separate microcentrifuge tubes, prepare the incubation mixtures by adding phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). The final volume of the incubation mixture is typically 200 µL.

-

Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Initiation of the Reaction:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

-

-

Time-Course Incubation:

-

At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 25 µL) from each incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a larger volume of cold acetonitrile with the internal standard (e.g., 100 µL).

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression of the initial linear portion of the curve (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.

-

Compare the in vitro half-lives of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.

-

Quantitative Analysis of an Immunosuppressant Drug in Whole Blood using a Deuterated Internal Standard by LC-MS/MS

This protocol describes a general procedure for the quantification of an immunosuppressant drug (e.g., Tacrolimus) in whole blood using its deuterated analog as an internal standard.[16][17]

Materials:

-

Whole blood samples from patients

-

Calibrators and quality control samples

-

Tacrolimus and its deuterated internal standard (e.g., Tacrolimus-d4)

-

Protein precipitation agent (e.g., zinc sulfate in methanol or acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., ammonium acetate in water and methanol)

Procedure:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add a known volume of whole blood sample, calibrator, or quality control sample (e.g., 50 µL).

-

Add a precise volume of the deuterated internal standard solution (e.g., 25 µL of Tacrolimus-d4 at a known concentration).

-

Add the protein precipitation agent (e.g., 100 µL of zinc sulfate in methanol).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.

-

Centrifuge the tube at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

-